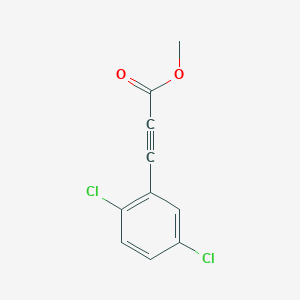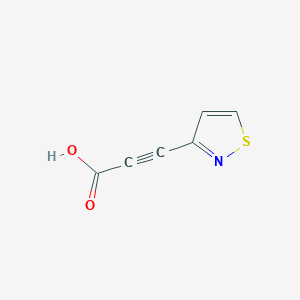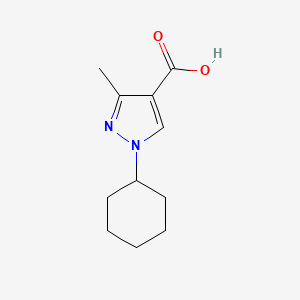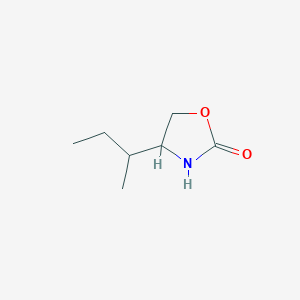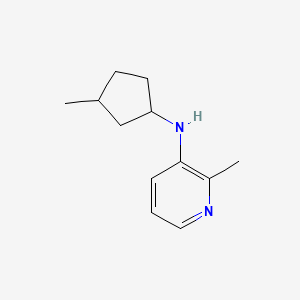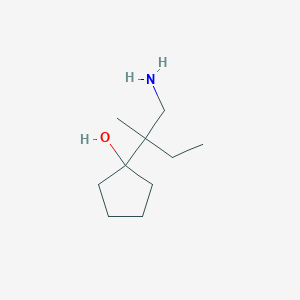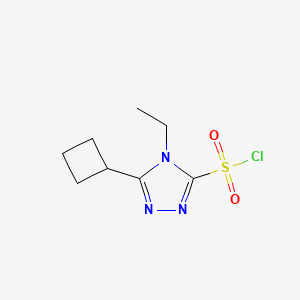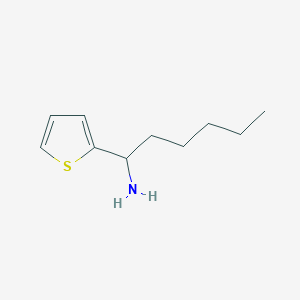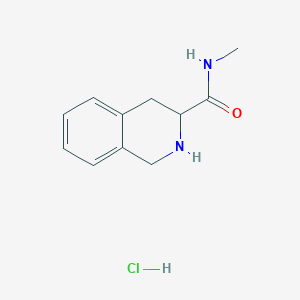
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst. The reaction conditions often include heating the mixture to around 100°C in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated tetrahydroisoquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its neuroprotective properties and potential to modulate neurotransmitter systems.
Medicine: Investigated for its potential use in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride involves its interaction with various molecular targets in the brain. It is believed to exert neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, scavenging free radicals, and antagonizing the glutamatergic system. These actions help in reducing oxidative stress and preventing neuronal damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its presence in various natural products and its biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar neuroprotective properties.
N-methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential therapeutic applications.
Uniqueness
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride stands out due to its specific substitution pattern, which enhances its stability and bioavailability. This makes it a promising candidate for further research and development in medicinal chemistry .
Eigenschaften
CAS-Nummer |
133211-59-3 |
|---|---|
Molekularformel |
C11H15ClN2O |
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12-11(14)10-6-8-4-2-3-5-9(8)7-13-10;/h2-5,10,13H,6-7H2,1H3,(H,12,14);1H |
InChI-Schlüssel |
TZELPFDEZYGKLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1CC2=CC=CC=C2CN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13193212.png)
